molecular formula C21H19N3OS B3007915 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone CAS No. 872630-39-2

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone

Cat. No. B3007915
CAS RN: 872630-39-2
M. Wt: 361.46
InChI Key: OSKJFQNORPKMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone, also known as DQP, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. DQP is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor and anti-inflammatory properties. In

Scientific Research Applications

Efficient Synthesis and Cytotoxic Activity

Compounds derived from the quinolin-4(1H)-one skeleton, such as symmetrical disulfides, have shown significant in vitro cytotoxicity against various cancer cell lines. This implies potential applications of structurally related compounds in developing anticancer agents (Soural et al., 2009).

Potential Antileukotrienic Agents

The synthesis of compounds related to quinolinyl and pyridazinyl sulfanyl derivatives has been explored for their antileukotrienic properties, which could offer therapeutic applications in treating conditions like asthma and allergies (Jampílek et al., 2004).

Novel Heterocyclic Compounds

Quinolone and quinoxaline analogues have been synthesized with potential applications in creating new materials with unique electronic or photophysical properties, useful in fields such as organic electronics and fluorescence-based sensors (Kurasawa et al., 2005).

Antimicrobial and Biological Activities

Sulfur-containing quinoline derivatives exhibit antimicrobial, analgesic, and other biological activities, suggesting their use in pharmaceutical development for treating various diseases (Aleksanyan et al., 2014).

Antioxidant Properties and Stress Therapy

Quinoline derivatives containing sulfur have shown good antioxidant properties and potential use in anti-stress therapy, providing avenues for therapeutic applications in managing oxidative stress-related conditions (Aleksanyan et al., 2014).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c25-21(24-14-6-10-17-9-4-5-11-19(17)24)15-26-20-13-12-18(22-23-20)16-7-2-1-3-8-16/h1-5,7-9,11-13H,6,10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKJFQNORPKMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.